N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with two dimethylamino groups at the 2- and 4-positions and a 3-methoxybenzenesulfonamide moiety at the 5-position. This structural motif is characteristic of compounds designed for pharmaceutical applications, particularly kinase inhibition, as sulfonamide-pyrimidine hybrids are known for their bioactivity and binding versatility . The 3-methoxy group on the benzene ring is an electron-donating substituent, which may enhance solubility and influence electronic interactions with biological targets.
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-19(2)14-13(10-16-15(17-14)20(3)4)18-24(21,22)12-8-6-7-11(9-12)23-5/h6-10,18H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNYHEJZTBEPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate amines with formamidine derivatives. The dimethylamino groups are introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the methoxybenzene ring, followed by coupling with the pyrimidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide is a complex organic compound with a pyrimidine ring substituted with dimethylamino groups and a methoxybenzenesulfonamide moiety. It has a molecular formula of C15H21N5O3S and a molecular weight of 351.4 g/mol. This compound is investigated for its potential as an enzyme inhibitor or receptor modulator and explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Scientific Research Applications
This compound has applications in various scientific research fields:
- Chemistry It serves as a building block in synthesizing complex organic molecules.
- Biology It is studied for its potential as an enzyme inhibitor or receptor modulator. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dimethylamino groups and the sulfonamide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
- Medicine Explored for potential therapeutic properties, including anticancer and antimicrobial activities. Some pyrimidine compounds have been evaluated for anticancer activity .
- Industry Utilized in developing advanced materials like polymers and coatings.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
- Substitution The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization. Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution reactions.
- N-(2,4-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-ethoxybenzenesulfonamide
Mechanism of Action
The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dimethylamino groups and the sulfonamide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide, highlighting substituent variations on the benzenesulfonamide moiety:
Key Observations:
- Steric Effects: The 2,4,6-trimethyl substituent in BG14275 introduces significant steric bulk, which may reduce binding affinity to targets requiring planar interactions . In contrast, the 3-methoxy group in the target compound offers minimal steric hindrance.
- This could alter target selectivity in kinase inhibition .
- Lipophilicity: The 4-butoxy analog has a longer alkoxy chain, increasing logP (predicted ~2.5) compared to the 3-methoxy derivative (logP ~1.8), suggesting improved membrane permeability but reduced aqueous solubility .
Patent and Pharmacopeial Relevance
- Patent Diversity: and demonstrate extensive patenting of pyrimidine derivatives, emphasizing their commercial and therapeutic value. The target compound’s structural flexibility positions it as a candidate for further intellectual property development.
- Regulatory Considerations: Pharmacopeial standards () for related compounds underscore the need for precise stereochemical and substituent control to ensure safety and efficacy.
Biological Activity
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with two dimethylamino groups and a methoxybenzenesulfonamide moiety. Its chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-methoxybenzenesulfonamide |
| Molecular Formula | C15H21N5O3S |
| CAS Number | 1797224-83-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dimethylamino groups enhance solubility and facilitate binding through hydrogen bonding and electrostatic interactions. This compound may act as an enzyme inhibitor or receptor modulator, potentially influencing various signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to affect cell cycle progression by inducing G1 arrest in melanoma cells, leading to reduced tumor growth in animal models .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. It demonstrates significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity at non-cytotoxic concentrations, surpassing some reference drugs in effectiveness against strains like Staphylococcus aureus and MRSA .
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of specific kinases involved in inflammatory processes. Studies have shown that it can modulate pathways regulated by protein kinase C (PKC), which plays a role in inflammation and cancer progression .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of melanoma cells by targeting TRP-2, leading to decreased melanin production and cell viability .
- Antimicrobial Testing : In another investigation, the compound exhibited MIC values as low as 11 nM against resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent against antibiotic-resistant infections .
- Kinase Inhibition : Research focusing on its kinase inhibitory properties revealed that the compound could effectively inhibit PKC activation in murine models of inflammation, showcasing its potential application in treating inflammatory diseases .
Q & A
Q. What are the key synthetic strategies for preparing N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a substituted pyrimidine core with a sulfonamide moiety. For example, nucleophilic substitution or palladium-catalyzed cross-coupling reactions are employed to introduce the dimethylamino groups on the pyrimidine ring. The sulfonamide group is often introduced via sulfonation of an aniline derivative followed by coupling with the pyrimidine intermediate. Optimization of solvent (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd(PPh₃)₄) is critical for improving yield (≥70%) and purity (HPLC-MS >95%) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural validation combines X-ray crystallography (for crystalline forms) and spectroscopic techniques:
- NMR : , , and 2D NMR (COSY, HSQC) confirm substituent positions and connectivity .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., observed m/z 445.18 vs. calculated 445.21) .
- X-ray Diffraction : Single-crystal analysis resolves bond angles and torsional conformations, critical for confirming stereoelectronic effects .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Common assays include:
- Kinase Inhibition : Fluorescence polarization assays or ADP-Glo™ kinase assays to measure IC₅₀ values against targets like RAF or FLT3 .
- Antiproliferative Activity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., IC₅₀ < 1 µM in melanoma models) .
- Cellular Uptake : LC-MS/MS quantification in lysates to assess permeability and intracellular accumulation .
Advanced Research Questions
Q. How does the compound’s pyrimidine-sulfonamide scaffold influence its binding to kinase targets, and what structural modifications enhance selectivity?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the dimethylamino groups on the pyrimidine ring form hydrogen bonds with kinase hinge regions (e.g., FLT3 Asp 698), while the sulfonamide interacts with hydrophobic pockets. Structure-Activity Relationship (SAR) studies show that replacing the methoxy group with electron-withdrawing substituents (e.g., Cl) improves selectivity by 10-fold for RAF over VEGFR2 .
Q. What analytical approaches resolve contradictions in crystallographic vs. solution-phase conformational data?
- Methodological Answer : Discrepancies between X-ray (rigid conformations) and NMR (dynamic equilibria) data are addressed via:
- Variable-Temperature NMR : Identifies rotameric states (e.g., sulfonamide torsion angles shifting at 298 K vs. 313 K) .
- DFT Calculations : Compare energy minima of observed conformers to experimental data .
- SAXS (Small-Angle X-ray Scattering) : Resolves solution-phase aggregation states that may mask binding-competent conformations .
Q. What strategies mitigate off-target effects in in vivo models, and how are metabolic stability challenges addressed?
- Methodological Answer :
- Metabolite Identification : LC-HRMS/MS detects oxidative metabolites (e.g., N-demethylation) in liver microsomes, guiding deuteration or fluorination to block metabolic hotspots .
- Prodrug Design : Masking the sulfonamide as a tert-butyl carbamate improves plasma stability (t₁/₂ > 6 hours in rodents) .
- Pharmacophore Filtering : Computational models exclude scaffolds with known hERG or CYP3A4 inhibition .
Key Challenges & Contradictions
- Synthetic Yield vs. Purity : High-temperature coupling improves yield but increases byproduct formation (e.g., des-methyl analogs), necessitating orthogonal purification (prep-HPLC vs. silica gel) .
- Biological Activity vs. Toxicity : While potent in kinase assays (IC₅₀ < 1 µM), off-target effects in zebrafish models (LD₅₀ = 10 µM) require iterative SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
